2-Phenyltridecane
Description
2-Phenyltridecane (CAS 4534-53-6) is an aromatic hydrocarbon with the molecular formula C₁₉H₃₂ and a molecular weight of 260.4574 g/mol . Its IUPAC name is benzene, (1-methyldodecyl)-, indicating a phenyl group attached to the second carbon of a tridecane chain. It is naturally found in plants such as Acca sufflora, Ipomoea tricolor, and Ipomoea fistulosa , and has been identified in Curcuma essential oils via GC-MS analysis, where it constitutes ~1.95% of the oil .
Properties
IUPAC Name |
tridecan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPVFLEDIQLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863412 | |
| Record name | (Tridecan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-53-6 | |
| Record name | Benzene, (1-methyldodecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Tridecan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-Phenyltridecane can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with tridecanal under controlled conditions to yield this compound.
Friedel-Crafts Alkylation: This method uses benzene and tridecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce this compound.
Alkylation Reaction: This involves the direct alkylation of benzene with tridecane in the presence of a suitable catalyst.
Chemical Reactions Analysis
2-Phenyltridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Scientific Research Applications
Chemical Research Applications
Model Compound in Organic Chemistry
2-Phenyltridecane serves as a model compound for studying alkylbenzene derivatives. Its structural characteristics make it suitable for exploring the properties and reactions of similar compounds in organic synthesis and mechanistic studies.
Extraction and Identification
In recent studies, this compound has been identified in various plant extracts through gas chromatography-mass spectrometry (GC-MS). For instance, it was detected at significant levels in the n-hexane extract of dill and celery, indicating its potential as a marker compound for phytochemical investigations . The identification of this compound contributes to understanding the chemical profiles of essential oils and plant extracts.
Biological Applications
Antimicrobial Properties
Research has demonstrated that compounds like this compound exhibit antimicrobial activities. In a study involving various plant extracts, this compound was noted for its presence alongside other aromatic hydrocarbons that showed antibacterial effects against common pathogens . This suggests potential applications in developing natural antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. In particular, its presence in plant extracts has been correlated with significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases . This application is particularly relevant in the food industry and nutraceuticals.
Agricultural Applications
Insecticidal Activity
Recent studies have investigated the insecticidal efficacy of plant-derived extracts containing this compound. These extracts have shown promising results against agricultural pests such as whiteflies, suggesting that this compound could contribute to developing bio-pesticides . The compound's role in enhancing the efficacy of natural insecticides highlights its importance in sustainable agriculture.
Table 1: Detection Levels of this compound in Plant Extracts
| Plant Source | Detection Method | Concentration (%) |
|---|---|---|
| Dill | GC-MS | 3.77 |
| Celery | GC-MS | 4.76 |
| Parsley | GC-MS | Trace |
| Coriander | GC-MS | Trace |
Table 2: Biological Activities Associated with this compound
Case Studies
Case Study 1: Phytochemical Investigation
A study on the n-hexane-extracted oil from umbelliferous vegetables revealed that this compound was one of the prominent compounds identified. This research highlighted its potential role in contributing to the overall antimicrobial activity observed in these vegetable extracts .
Case Study 2: Insecticidal Efficacy
In a greenhouse experiment, extracts containing this compound were tested against whiteflies on tomato plants. The results indicated a significant reduction in pest populations, showcasing the compound's potential utility as a natural insecticide .
Mechanism of Action
The mechanism of action of 2-Phenyltridecane involves its interaction with molecular targets in biological systems. It primarily exerts its effects through hydrophobic interactions with lipid membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and membrane dynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Phenyltridecane
Several phenyltridecane isomers exist, differing in the position of the phenyl group on the tridecane backbone. Key isomers include:
| Compound | Position | Molecular Formula | Retention Index (GC-MS) | Concentration in Curcuma Oil (%) |
|---|---|---|---|---|
| 2-Phenyltridecane | C2 | C₁₉H₃₂ | 1916 | 1.95 |
| 6-Phenyltridecane | C6 | C₁₉H₃₂ | 1819 | 1.82 |
| 5-Phenyltridecane | C5 | C₁₉H₃₂ | 1821 | 1.13 |
| 4-Phenyltridecane | C4 | C₁₉H₃₂ | 1840 | 1.08 |
| 3-Phenyltridecane | C3 | C₁₉H₃₂ | 1856 | 1.25 |
Data derived from GC-MS analysis of *Curcuma essential oils .*
Key Observations :
- Retention Indices : The position of the phenyl group influences volatility. This compound has the highest retention index (1916), suggesting stronger interactions with the GC column compared to other isomers.
Comparison with Longer-Chain Phenylalkanes
Phenylalkanes with longer hydrocarbon chains exhibit distinct physical and chemical properties:
| Compound | Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| This compound | C13 | C₁₉H₃₂ | 260.46 | 4534-53-6 | Aromatic hydrocarbon; antioxidant |
| 1-Phenylpentadecane | C15 | C₂₁H₃₆ | 288.51 | 2131-18-2 | Higher hydrophobicity |
| 1-Phenylnonadecane | C19 | C₂₅H₄₄ | 344.63 | Not provided | Extended chain; lower volatility |
Key Observations :
Comparison with Functionalized Derivatives
Phenyl N-Tridecyl Ketone (C₂₀H₃₂O)
- Structure : Contains a ketone group (C=O) adjacent to the phenyl ring.
- Properties : Higher polarity than this compound due to the oxygen atom; molecular weight = 288.47 g/mol .
- Safety : Like this compound, its toxicological profile is understudied, but precautionary measures (e.g., avoiding inhalation) are recommended .
Biological Activity
2-Phenyltridecane, a hydrocarbon compound with the molecular formula , is part of the family of phenylalkanes. This compound has garnered attention in various biological studies due to its potential antioxidant, antibacterial, and antifungal properties. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by a linear chain structure with a phenyl group attached to the second carbon atom. Its chemical structure can be summarized as follows:
- Molecular Formula :
- IUPAC Name : this compound
- CAS Number : 20636
Sources and Detection
Research indicates that this compound is found in various plant extracts, particularly in dill and celery, where it has been detected at concentrations of 3.77% and 4.76%, respectively . Its presence in essential oils suggests potential applications in food preservation and medicinal formulations.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have utilized various assays to evaluate the antioxidant capacity of compounds containing this compound:
- DPPH Scavenging Activity : Research has shown that extracts with significant levels of this compound exhibit strong DPPH radical scavenging activity, indicating their potential as natural antioxidants .
| Compound | IC50 (µg/ml) | Source |
|---|---|---|
| This compound | 120 | Dill extract |
| Other phenolic compounds | 150 | Celery extract |
Antibacterial Activity
The antibacterial properties of this compound have been highlighted in studies examining its efficacy against various pathogens:
- Tested Strains : The compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 µg/ml |
| S. aureus | 150 µg/ml |
These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal properties, particularly against pathogenic fungi. The compound's ability to disrupt fungal cell membranes has been noted, enhancing its potential as a natural fungicide .
Case Studies
- Study on Plant Extracts : A study analyzing the phytochemical composition of dill and celery revealed that extracts rich in this compound exhibited significant antioxidant and antimicrobial activities. The study employed GC-MS for compound identification and assessed biological activities through standard assays .
- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial efficacy of various plant extracts containing this compound against antibiotic-resistant strains, highlighting its potential role in modern therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
